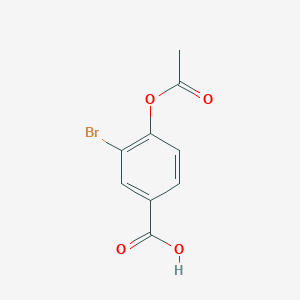

4-Acetoxy-3-bromobenzoic acid

Overview

Description

4-Acetoxy-3-bromobenzoic acid is a chemical compound with the molecular formula C₉H₇BrO₄ . It falls within the class of organic compounds known as benzoic acids and derivatives. The compound consists of a benzene ring substituted with an acetoxy group (CH₃COO-) at position 4 and a bromine atom (Br) at position 3 on the ring. Its systematic IUPAC name is 4-acetoxy-3-bromobenzoic acid .

Synthesis Analysis

The synthesis of 4-Acetoxy-3-bromobenzoic acid involves introducing the acetoxy group and bromine atom onto the benzene ring. Specific synthetic routes may vary, but one common method is the bromination of 3-bromobenzoic acid followed by acetylation using acetic anhydride or acetyl chloride. The reaction proceeds under appropriate conditions to yield the desired product .

Molecular Structure Analysis

The molecular structure of 4-Acetoxy-3-bromobenzoic acid consists of a benzene ring with the acetoxy group (-OOCCH₃) attached at position 4 and the bromine atom (Br) at position 3. The compound’s chemical formula is C₉H₇BrO₄, and its molecular weight is approximately 259.053 Da .

Physical And Chemical Properties Analysis

Scientific Research Applications

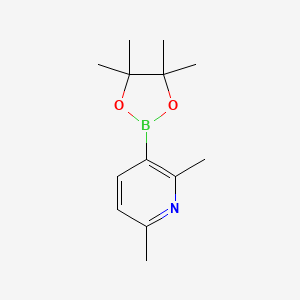

Suzuki–Miyaura Coupling

- Scientific Field: Organic Chemistry

- Application Summary: 4-Acetoxy-3-bromobenzoic acid can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Methods of Application: The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results or Outcomes: The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of 4-Acetoxybenzoic Acid

- Scientific Field: Polymer Chemistry

- Application Summary: 4-Acetoxy-3-bromobenzoic acid can be used in the synthesis of 4-acetoxybenzoic acid .

- Methods of Application: The reaction takes place either at the particle surface (heterogeneous reaction) or in the acetic anhydride solution (homogeneous reaction) .

- Results or Outcomes: The kinetics of the synthesis of 4-acetoxybenzoic acid were studied .

Thermo Data Engine (TDE) for Pure Compounds

- Scientific Field: Physical Chemistry

- Application Summary: 4-Acetoxy-3-bromobenzoic acid can be used in the Thermo Data Engine (TDE) for pure compounds . The TDE is a software tool that provides recommended, evaluated thermochemical property data for pure compounds .

- Methods of Application: The TDE uses a set of recommended, evaluated thermochemical property data to generate a wide range of thermodynamic properties over a wide range of conditions .

- Results or Outcomes: The TDE provides accurate and reliable thermochemical data for pure compounds, which can be used in various scientific and engineering applications .

Thermo Data Engine (TDE) for Pure Compounds

- Scientific Field: Physical Chemistry

- Application Summary: 4-Acetoxy-3-bromobenzoic acid can be used in the Thermo Data Engine (TDE) for pure compounds . The TDE is a software tool that provides recommended, evaluated thermochemical property data for pure compounds .

- Methods of Application: The TDE uses a set of recommended, evaluated thermochemical property data to generate a wide range of thermodynamic properties over a wide range of conditions .

- Results or Outcomes: The TDE provides accurate and reliable thermochemical data for pure compounds, which can be used in various scientific and engineering applications .

properties

IUPAC Name |

4-acetyloxy-3-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQHBWNTRVUICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611813 | |

| Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-3-bromobenzoic acid | |

CAS RN |

72415-57-7 | |

| Record name | 4-(Acetyloxy)-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine hydrochloride](/img/structure/B1321515.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)